![molecular formula C21H26O4 B564676 Canniprene CAS No. 70677-47-3](/img/structure/B564676.png)
Canniprene
Overview
Description
Canniprene (C21H26O4) is an isoprenylated bibenzyl found in the fan leaves of Cannabis sativa . It can be vaporized and potentially inhaled from cannabis .
Molecular Structure Analysis
Canniprene has a molecular formula of C21H26O4 and a molar mass of 342.435 g·mol−1 . Its IUPAC name is 3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-en-1-yl)phenol .
Physical And Chemical Properties Analysis
Canniprene has a density of 1.1±0.1 g/cm3, a boiling point of 500.3±45.0 °C at 760 mmHg, and a flash point of 256.4±28.7 °C . The melting point is not available .
Scientific Research Applications
Anti-Cancer Properties
Canniprene has been investigated for its potential as an anti-cancer agent . Research conducted by Guo et al. tested Canniprene on several cancer cell lines, including MCF-7 (human breast cancer), A549 (human lung adenocarcinoma), HepG2 (human liver carcinoma), and HT-29 (human colorectal adenocarcinoma) . The compound’s ability to inhibit the proliferation of these cells suggests a promising avenue for the development of new cancer therapies.
Anti-Inflammatory Activity
The anti-inflammatory properties of Canniprene are another area of interest. Stilbenes, a class of compounds to which Canniprene belongs, have demonstrated significant anti-inflammatory effects . This could have implications for the treatment of chronic inflammatory diseases and conditions.
Antioxidant Effects
Canniprene, like other stilbenes, exhibits antioxidant properties. These properties are crucial in protecting cells from oxidative stress, which can lead to various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer .
Pharmacokinetic Modeling
Predictive in silico modeling has been performed on Canniprene to provide prospective activity, pharmacokinetic, metabolism, and permeability data . This modeling is essential for understanding how Canniprene behaves within the body and can guide further research and development.
Metabolomics Research
Canniprene’s role in metabolomics research is an emerging field. Metabolomics is the study of metabolites within cells, biofluids, tissues, or organisms. As a secondary metabolite in cannabis, Canniprene’s interactions and effects within the metabolome could provide insights into the plant’s therapeutic effects and the endocannabinoid system .
Future Directions
Canniprene has shown potential therapeutic benefits, including anti-inflammatory, antiviral, and anti-cancer effects . It has been researched to a limited extent for potential health benefits . Predictive in silico modeling provides prospective activity, pharmacokinetic, metabolism, and permeability data, setting the groundwork for further investigation into these poorly characterized compounds .
properties
IUPAC Name |
3-[2-(3-hydroxy-5-methoxyphenyl)ethyl]-6-methoxy-2-(3-methylbut-2-enyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-14(2)5-9-19-16(8-10-20(25-4)21(19)23)7-6-15-11-17(22)13-18(12-15)24-3/h5,8,10-13,22-23H,6-7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQFSSVGVDXEOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)OC)CCC2=CC(=CC(=C2)OC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
Record name | Canniprene | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Canniprene | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30702065 | |
Record name | Canniprene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Canniprene | |
CAS RN |
70677-47-3 | |
Record name | Canniprene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070677473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Canniprene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30702065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CANNIPRENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QD8NF292 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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